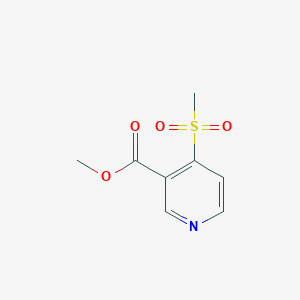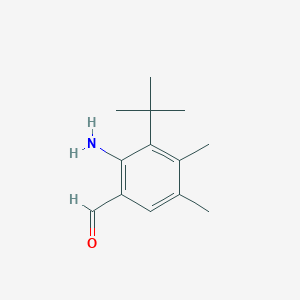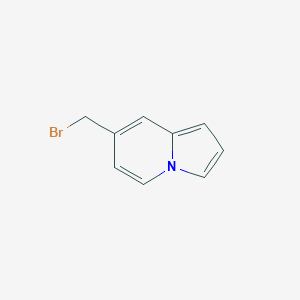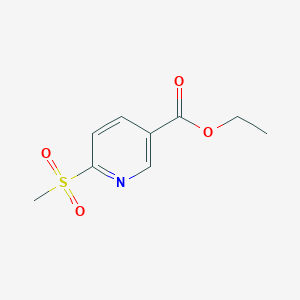
Methyl 4-(methylsulfonyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methylsulfonyl)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a methylsulfonyl group is attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylsulfonyl)nicotinate typically involves the esterification of 4-(methylsulfonyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained in high purity through distillation or advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: 4-(methylsulfonyl)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or receptor binding. The methylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the methylsulfonyl group.
Ethyl 4-(methylsulfonyl)nicotinate: An ethyl ester analog.
4-(Methylsulfonyl)nicotinic acid: The corresponding carboxylic acid.
Uniqueness
Methyl 4-(methylsulfonyl)nicotinate is unique due to the presence of both the ester and methylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a versatile molecule for various applications.
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl 4-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-5-9-4-3-7(6)14(2,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
FPHYLBOAGUIITG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CN=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)

![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)


![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)


